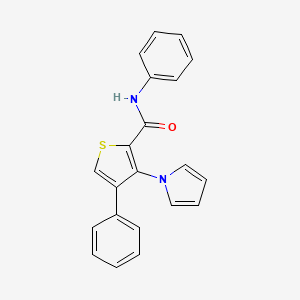

N,4-diphenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Description

N,4-Diphenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a thiophene-based carboxamide derivative characterized by phenyl groups at the N-position (amide nitrogen) and the 4-position of the thiophene ring, along with a 1H-pyrrol-1-yl substituent at the 3-position. Thiophene-2-carboxamide derivatives are widely studied for their anticancer, anti-angiogenic, and antimitotic properties, with substituents critically influencing their efficacy and pharmacokinetic profiles .

Properties

IUPAC Name |

N,4-diphenyl-3-pyrrol-1-ylthiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2OS/c24-21(22-17-11-5-2-6-12-17)20-19(23-13-7-8-14-23)18(15-25-20)16-9-3-1-4-10-16/h1-15H,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWRKHTZARIGCQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-diphenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves the condensation of a thiophene derivative with a pyrrole derivative under specific reaction conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where the thiophene derivative is reacted with a pyrrole derivative in the presence of a palladium catalyst and a suitable base . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

N,4-diphenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium, platinum, and other transition metal catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds similar to N,4-diphenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide exhibit promising anticancer properties. For instance, studies have shown that derivatives can inhibit the growth of various cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it exhibits significant inhibitory effects against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL, indicating potential for development as an antimicrobial agent .

Enzyme Inhibition

this compound may function as an inhibitor of enzymes involved in critical metabolic pathways. For example, compounds with similar structures have been identified as inhibitors of xanthine oxidase, an enzyme linked to gout and other inflammatory conditions . This suggests potential therapeutic applications in managing such diseases.

Materials Science Applications

Organic Electronics

The unique electronic properties of thiophene derivatives position this compound as a candidate for applications in organic electronics. Its ability to act as a semiconductor can be harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into the charge transport properties of this compound indicates that it can facilitate efficient electron mobility, making it suitable for device fabrication .

Polymer Chemistry

In polymer chemistry, this compound can serve as a building block for synthesizing conjugated polymers. These polymers are essential for developing advanced materials with tailored electronic properties for use in sensors and flexible electronic devices. The incorporation of this compound into polymer matrices enhances their conductivity and stability under operational conditions .

Case Studies

Mechanism of Action

The mechanism of action of N,4-diphenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between N,4-diphenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide and related compounds:

Key Findings from Comparative Analysis:

Substituent Effects on Bioactivity: Fluorine and Methoxy Groups: Derivatives with fluorophenyl (e.g., ) or methoxyphenyl substituents demonstrate enhanced metabolic stability and solubility, critical for oral bioavailability . Chlorine and Hydrazide Moieties: The chlorophenyl-hydrazide derivative (–8) introduces electronegativity and hydrogen-bonding capacity, which may influence receptor interactions .

Synthetic Routes :

- Thiophene-2-carboxamides are typically synthesized via formic acid–catalyzed cyclization () or palladium-catalyzed cross-coupling (). The choice of method depends on substituent complexity; for example, boronic acid coupling is used for aryl groups (e.g., ) .

Biological Performance: Analogs such as 5-cyano-N-(4-methoxyphenyl)-2-phenylamino-4-(2-arylamino-acetamido)thiophene-3-carboxamides () show dual anti-angiogenic and antimitotic activity against HepG-2 and HCT-116 cancer cell lines. This suggests that the target compound’s diphenyl groups could similarly balance steric and electronic effects for anticancer applications .

Biological Activity

N,4-diphenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

1. Synthesis

The synthesis of this compound typically involves multi-step organic reactions including cycloaddition and condensation techniques. The general synthetic route includes the formation of the pyrrole ring followed by the introduction of aryl groups and carboxamide functionalities.

2.1 Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens. For instance, studies have reported its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

2.2 Anticancer Activity

The compound exhibits notable anticancer activity in various cell lines. In A549 human lung adenocarcinoma cells, treatment with this compound resulted in a significant reduction in cell viability, indicating its potential as an anticancer agent. The compound's structure-dependent activity suggests that modifications can enhance its efficacy.

| Compound Modification | Viability (%) | Reference |

|---|---|---|

| Unmodified | 63.4 | |

| 3,5-Dichloro substitution | 21.2 | |

| Ester form | 71.3 |

The biological mechanisms underlying the activity of this compound are still under investigation. However, preliminary studies suggest that it may interfere with cellular processes such as:

- Inhibition of DNA synthesis: Similar compounds have been shown to disrupt DNA replication in cancer cells.

- Modulation of protein synthesis: The compound may affect ribosomal function or protein folding pathways.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various pyrrole derivatives, this compound was evaluated against a panel of resistant bacterial strains. The results indicated that this compound exhibited superior activity compared to traditional antibiotics, suggesting its potential as a lead compound in drug development .

Case Study 2: Anticancer Activity

A detailed investigation into the anticancer properties of this compound revealed that it induced apoptosis in A549 cells through the activation of caspase pathways. This study highlighted the compound's ability to selectively target cancer cells while sparing normal cells, underscoring its therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.